molecular formula C14H15NO4 B11602073 Ethyl 4-hydroxy-8-methoxy-5-methylquinoline-3-carboxylate

Ethyl 4-hydroxy-8-methoxy-5-methylquinoline-3-carboxylate

Cat. No.: B11602073
M. Wt: 261.27 g/mol
InChI Key: PKFHECQXAUCDES-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-8-methoxy-5-methylquinoline-3-carboxylate is a quinoline derivative. Quinoline compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with various functional groups, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-hydroxy-8-methoxy-5-methylquinoline-3-carboxylate typically involves the Friedlaender condensation reaction. This reaction uses 2-aminoacetophenone and ethyl acetoacetate as starting materials. The reaction is catalyzed by a catalytic amount of PEG-supported sulfonic acid and is carried out at room temperature in solvents such as methanol, diethyl ether, acetonitrile, and dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and microwave irradiation, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-8-methoxy-5-methylquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

Ethyl 4-hydroxy-8-methoxy-5-methylquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-8-methoxy-5-methylquinoline-3-carboxylate involves its interaction with various molecular targets. The compound can inhibit enzymes, bind to DNA, and interfere with cellular processes. The specific pathways and targets depend on the biological activity being investigated. For example, its anticancer activity may involve the inhibition of topoisomerase enzymes, leading to DNA damage and cell death .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-hydroxy-5-methoxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate
  • Ethyl 8-fluoro-4-hydroxy-5-methylquinoline-3-carboxylate
  • Ethyl 4-hydroxy-7-methoxy-8-methylquinoline-3-carboxylate

Uniqueness

Ethyl 4-hydroxy-8-methoxy-5-methylquinoline-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy and methyl groups at specific positions on the quinoline ring can significantly influence its pharmacological properties and make it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 8-methoxy-5-methyl-4-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-4-19-14(17)9-7-15-12-10(18-3)6-5-8(2)11(12)13(9)16/h5-7H,4H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKFHECQXAUCDES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C=CC(=C2C1=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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